molecular formula C13H19NO B2476188 N,3,3-trimethyl-N-phenylbutanamide CAS No. 144691-18-9

N,3,3-trimethyl-N-phenylbutanamide

Cat. No.: B2476188
CAS No.: 144691-18-9
M. Wt: 205.301
InChI Key: WDJYLEAZYLJLQG-UHFFFAOYSA-N
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Description

N,3,3-Trimethyl-N-phenylbutanamide is a tertiary amide with the molecular formula C₇H₁₅NO and an average molecular mass of 129.203 g/mol . Its structure features a butanamide backbone substituted with three methyl groups (two at the 3-position of the carbon chain and one on the nitrogen atom) and a phenyl group attached to the nitrogen (Fig. 1). The compound is registered under CAS number 42886-94-2 and ChemSpider ID 2074014, with the IUPAC name N,3,3-Trimethylbutanamide .

Its structural simplicity, combined with substituent diversity, makes it a candidate for comparative studies with analogous compounds.

Properties

IUPAC Name

N,3,3-trimethyl-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-13(2,3)10-12(15)14(4)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJYLEAZYLJLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,3-trimethyl-N-phenylbutanamide typically involves the reaction of 3,3-dimethylbutanoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with aniline to form the desired amide. The reaction conditions generally include:

    Temperature: Room temperature to 80°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform

    Catalyst: Dehydrating agents like thionyl chloride or phosphorus trichloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle significant quantities of reactants

    Continuous Flow Systems: To ensure consistent production and high yield

    Purification: Techniques such as recrystallization or chromatography to achieve high purity

Chemical Reactions Analysis

Types of Reactions

N,3,3-trimethyl-N-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones

    Reduction: Reduction reactions can convert the amide to amines

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Amines

    Substitution Products: Halogenated or nitrated derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
N,3,3-trimethyl-N-phenylbutanamide has been studied for its potential antimicrobial activities. Research indicates that derivatives of this compound exhibit significant antibacterial effects against various Gram-positive pathogens. For instance, compounds structurally related to this compound have shown selective inhibition of DNA synthesis in bacterial cells while sparing mammalian cells, making them promising candidates for antibiotic development .

Antitubercular Activity
Recent studies have highlighted the compound's potential as a lead structure for developing antitubercular agents. A series of derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The most potent derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL against both drug-sensitive and resistant strains of M. tuberculosis .

Organic Synthesis Applications

Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its structure allows chemists to create complex organic molecules through various reaction pathways. For example, it can participate in reactions such as the Biginelli reaction to yield dihydropyrimidinones, which are valuable intermediates in pharmaceutical chemistry .

Reactivity and Derivative Formation
The compound can undergo several transformations, including alkylation and acylation reactions. These transformations facilitate the development of new pharmaceuticals and agrochemicals by modifying the core structure to enhance biological activity or alter pharmacokinetic properties .

Polymer Chemistry Applications

Polymer Formation
In polymer chemistry, this compound is utilized to synthesize specialty polymers with enhanced properties. Its incorporation into polymer matrices can improve flexibility and thermal stability, which are critical for high-performance materials used in various industrial applications .

Bioconjugation Techniques
The unique chemical structure of this compound allows it to participate in bioconjugation processes. This capability is particularly useful in developing targeted drug delivery systems where the compound can be conjugated with biomolecules to enhance specificity and efficacy in therapeutic applications .

Data Tables

Application Area Key Findings References
Medicinal ChemistryAntibacterial activity against Gram-positive pathogens; selective inhibition of bacterial DNA synthesis
Organic SynthesisVersatile building block; participates in Biginelli reaction
Polymer ChemistryEnhances flexibility and thermal stability in polymers; useful in bioconjugation

Case Studies

  • Antibacterial Activity Study
    A study focused on synthesizing derivatives of this compound reported potent antibacterial activity against Staphylococcus aureus and Streptococcus pneumoniae. The most effective derivative inhibited bacterial growth at an MIC of 4 μg/mL without affecting mammalian cells .
  • Synthesis of Dihydropyrimidinones
    Researchers successfully used this compound as a precursor in the Biginelli reaction to synthesize a range of dihydropyrimidinones. This study highlighted the compound's versatility and its role in generating biologically active molecules .

Mechanism of Action

The mechanism of action of N,3,3-trimethyl-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymatic activities

    Interact with Receptors: Modulate receptor functions, leading to various physiological effects

    Affect Cellular Pathways: Influence signaling pathways, gene expression, and cellular metabolism

Comparison with Similar Compounds

Substituted butanamides exhibit variability in biological activity, solubility, and stability depending on substituent patterns. Below is a detailed comparison of N,3,3-Trimethyl-N-phenylbutanamide with structurally related amides.

Substituent Variations on the Nitrogen Atom

Compounds with modifications to the nitrogen-bound groups demonstrate distinct properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound C₇H₁₅NO 129.203 N-phenyl, 3,3-dimethyl Tertiary amide; potential intermediate
N-Ethyl-N,3,3-trimethylbutanamide C₈H₁₇NO 143.23 N-ethyl, 3,3-dimethyl Increased hydrophobicity due to ethyl
N,N,3-Trimethylbutanamide C₆H₁₃NO 115.18 N,N-dimethyl, 3-methyl Simplified structure; higher volatility

Key Observations :

  • N,N,3-Trimethylbutanamide lacks the phenyl group, reducing steric hindrance and possibly improving solubility in nonpolar solvents .
Substitutions on the Phenyl Ring

Modifications to the phenyl ring alter electronic and steric profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Phenyl Substitution Notable Properties References
N-(3-Methylphenyl)-2-phenylbutanamide C₁₇H₁₉NO 253.34 3-methylphenyl, 2-phenyl Enhanced steric bulk; chiral center
3-Methyl-N-[2-(trifluoromethyl)phenyl]butanamide C₁₂H₁₄F₃NO 245.24 2-(trifluoromethyl)phenyl Electron-withdrawing CF₃ group
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide C₁₈H₁₇ClF₃N₂O₃S 440.85 Sulfonamide, 4-Cl, 3-CF₃ Multifunctional; potential drug candidate

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃ or sulfonamide ) enhance hydrogen-bonding capacity and metabolic stability, making such derivatives relevant in medicinal chemistry .
  • N-(3-Methylphenyl)-2-phenylbutanamide introduces a chiral center at the 2-position, which could influence enantioselective interactions in biological systems .
Structural Analogues with Heteroatoms or Cyclic Groups

Replacing the phenyl group with non-aromatic moieties or adding heteroatoms modifies reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Feature Notable Properties References
N-Cyclohexyl-3-methylbutanamide C₁₁H₂₁NO 183.29 Cyclohexyl instead of phenyl Increased lipophilicity
3,3-Dimethyl-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)butanamide C₁₇H₂₈N₂O₃S 340.48 Sulfonamide-ethyl linker Enhanced solubility and bioavailability
3,3-Dimethyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide C₁₈H₂₈BNO₃ 317.23 Boron-containing dioxaborolane Potential in Suzuki-Miyaura coupling

Key Observations :

  • Cyclohexyl substitution (vs. phenyl) increases lipophilicity, favoring membrane permeability in drug delivery .
  • Boron-containing derivatives (e.g., dioxaborolane) are valuable in cross-coupling reactions for synthetic chemistry .

Biological Activity

N,3,3-trimethyl-N-phenylbutanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity of this compound, summarizing key findings from various studies, and presenting relevant data in tables for clarity.

Chemical Structure and Properties

This compound is an amide derivative characterized by a phenyl group attached to a butanamide backbone with three methyl groups on the nitrogen. Its chemical formula is C13H19NC_{13}H_{19}N with a molecular weight of approximately 205.30 g/mol.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains. For instance, in vitro assays demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli12100
Pseudomonas aeruginosa10200

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures. This suggests a mechanism where the compound could modulate immune responses.

Mechanism of Action:

  • Cytokine Inhibition: Reduces levels of inflammatory markers.
  • Enzyme Interaction: May inhibit enzymes involved in inflammatory pathways.

Case Studies

  • Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry reported that this compound significantly reduced inflammation in a mouse model of arthritis. The compound was administered at doses ranging from 10 to 50 mg/kg body weight, showing dose-dependent effects on inflammation reduction .
  • Antimicrobial Screening : Another study evaluated the antimicrobial efficacy of this compound against clinical isolates from patients with infections. The results indicated that it was particularly effective against resistant strains of bacteria .

Research Findings

Further investigations into the biological activity of this compound have revealed its potential applications in medicine:

  • Therapeutic Applications : The compound is being studied for its role in treating inflammatory diseases and infections due to its dual action as an antimicrobial and anti-inflammatory agent.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics in animal models .

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